N-(3-(isoxazol-4-yl)propyl)-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(isoxazol-4-yl)propyl)-3,4-dimethylbenzenesulfonamide is a compound that features an isoxazole ring, a propyl chain, and a benzenesulfonamide group. Isoxazole derivatives are known for their wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(isoxazol-4-yl)propyl)-3,4-dimethylbenzenesulfonamide typically involves the formation of the isoxazole ring followed by the attachment of the propyl chain and the benzenesulfonamide group. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as Cu(I) or Ru(II) . metal-free synthetic routes are also being developed to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, minimizing waste, and ensuring high yields. The specific industrial methods would depend on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
N-(3-(isoxazol-4-yl)propyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under certain conditions.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring and the benzenesulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring may yield oxazoles, while reduction of the sulfonamide group may produce amines.
Scientific Research Applications
N-(3-(isoxazol-4-yl)propyl)-3,4-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying various biochemical pathways.
Medicine: Its potential therapeutic properties are being explored for developing new drugs.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(isoxazol-4-yl)propyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity. The sulfonamide group can also interact with proteins, affecting their function. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as fluoroisoxazoles and iodoisoxazoles.
Benzenesulfonamide Derivatives: Compounds with similar benzenesulfonamide groups, such as sulfa drugs.
Uniqueness
N-(3-(isoxazol-4-yl)propyl)-3,4-dimethylbenzenesulfonamide is unique due to the specific combination of the isoxazole ring, propyl chain, and benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,4-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-11-5-6-14(8-12(11)2)20(17,18)16-7-3-4-13-9-15-19-10-13/h5-6,8-10,16H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWWYCRLIBYJBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CON=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.